2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol
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Overview
Description
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent chloromethylation and hydroxylation steps yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often employ multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 2-(Bromomethyl)imidazo[1,2-a]pyridine
- 2-(Hydroxymethyl)imidazo[1,2-a]pyridine
- 2-(Methoxymethyl)imidazo[1,2-a]pyridine
Uniqueness
The presence of both chloromethyl and hydroxyl groups provides opportunities for selective modifications and the development of novel derivatives with enhanced properties .
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
[2-(chloromethyl)imidazo[1,2-a]pyridin-6-yl]methanol |
InChI |
InChI=1S/C9H9ClN2O/c10-3-8-5-12-4-7(6-13)1-2-9(12)11-8/h1-2,4-5,13H,3,6H2 |
InChI Key |
BKKKGGWZCOLKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CO)CCl |
Origin of Product |
United States |
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